![molecular formula C19H20S2 B12561614 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane CAS No. 189307-26-4](/img/structure/B12561614.png)
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Bis(phenylsulfanyl)bicyclo[311]heptane is a bicyclic compound characterized by two phenylsulfanyl groups attached to the 6th carbon of the bicyclo[311]heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[3.1.1]heptane derivatives.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through nucleophilic substitution reactions. This can be achieved using thiophenol and a suitable leaving group on the bicyclo[3.1.1]heptane scaffold.
Reaction Conditions: The reactions are generally carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Aplicaciones Científicas De Investigación
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways involving sulfur-containing compounds.
Industry: Used in the development of new materials with unique properties, such as high-energy density compounds.
Mecanismo De Acción
The mechanism of action of 6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The bicyclic structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic structures but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different scaffolds.
Uniqueness
6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane is unique due to the combination of its bicyclic structure and the presence of two phenylsulfanyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
189307-26-4 |
|---|---|
Fórmula molecular |
C19H20S2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
6,6-bis(phenylsulfanyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-10-17(11-4-1)20-19(15-8-7-9-16(19)14-15)21-18-12-5-2-6-13-18/h1-6,10-13,15-16H,7-9,14H2 |
Clave InChI |
BCZLREZRNYFTIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
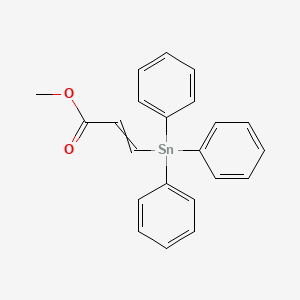
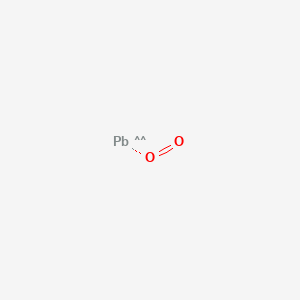
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
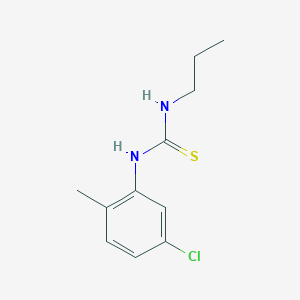





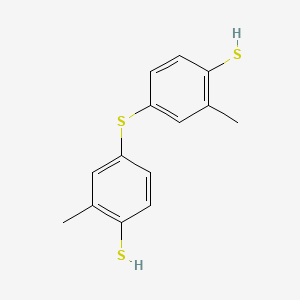
![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
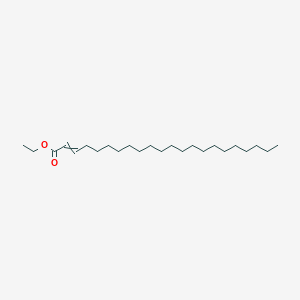
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
